
N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" is a member of the hydrazide chemical family, which is known for its potential pharmacological activities. The hydrazide compounds have been studied for their antiplasmodial properties, particularly against strains of Plasmodium falciparum, the causative agent of malaria. These compounds have shown potent in vitro activity and some in vivo efficacy in malaria models .
Synthesis Analysis
The synthesis of hydrazide compounds typically involves the condensation of an aldehyde with a hydrazide. For example, a related compound was synthesized by refluxing an acid-catalyzed reaction of a triazole-carbohydrazide and an aldehyde in ethanol . Another similar compound was prepared through the condensation of a benzaldehyde derivative with an amino-dihydro-pyrazolone in ethanol/acetic acid under reflux . These methods suggest that the synthesis of "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" would likely follow a similar pathway, involving the condensation of a 5-bromo-2-hydroxybenzaldehyde with a suitable hydrazide under reflux conditions.
Molecular Structure Analysis
The molecular structure of hydrazide compounds is characterized by the presence of a hydrazide group (–CO–NH–NH2) and often includes additional functional groups that can influence the compound's properties and activity. For instance, the crystal structure of a related compound showed an E configuration with the phenyl and benzohydrazide units on opposite sides of the C=N double bond, and the dihedral angle between the benzene rings was reported . This suggests that "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" would also exhibit a similar configuration, which could be confirmed by techniques such as X-ray diffraction.
Chemical Reactions Analysis
Hydrazide compounds can participate in various chemical reactions, primarily due to the reactivity of the hydrazide moiety. The presence of a C=N double bond and adjacent functional groups can lead to intramolecular and intermolecular hydrogen bonding, which can influence the compound's stability and reactivity . The bromo and hydroxy substituents on the benzylidene moiety may also participate in reactions, potentially leading to further derivatization or interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide compounds are influenced by their molecular structure. For example, the presence of hydroxy groups can contribute to the compound's solubility in polar solvents and its ability to form hydrogen bonds. The bromo substituent can add to the compound's density and influence its reactivity. The antioxidant activity of a related compound was assessed using ABTS and DPPH free radical scavenging assays, indicating that these compounds can have significant radical scavenging properties . This suggests that "N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide" may also possess similar antioxidant properties, which could be quantified using similar assays.
Applications De Recherche Scientifique
1. Biological Activities and DNA Interaction
N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide and its derivatives have been studied for various biological activities. A study demonstrated that these compounds exhibit significant antibacterial, antifungal, antioxidant, and cytotoxic activities. They also interact with Salmon sperm DNA, primarily through an intercalation mode of interaction, and show effectiveness against the alkaline phosphatase enzyme (Sirajuddin, Uddin, Ali, & Tahir, 2013).
2. Urease Inhibition
In another study, N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide derivatives were synthesized and tested for their urease inhibitory activities. The oxovanadium(V) complex derived from this compound showed notable inhibition of Helicobacter pylori urease, suggesting potential applications in addressing gastrointestinal issues related to the bacteria (Qu et al., 2015).
3. Antioxidant Properties
A specific derivative, 3,5-dihydroxy-N′-(5-bro-2-hydroxybenzylidene)benzohydrazide hydrate, has been synthesized and characterized. Its antioxidant properties were assessed, and it showed significant free radical scavenging abilities, comparable to known antioxidants (Sun et al., 2012).
4. Catalytic Properties
Studies have also focused on the catalytic properties of complexes derived from this compound. These complexes have shown effectiveness as catalysts in various reactions, including oxidation reactions, suggesting their potential utility in industrial and environmental applications (Peng, 2016).
5. Antimicrobial Activity
Several studies have synthesized oxidovanadium(V) complexes with hydrazone ligands derived from N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide. These complexes demonstrated effective antibacterial activity against common pathogens like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, highlighting their potential in medical and pharmaceutical applications (Qian, 2019).
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-14-7-8-15(20)13(10-14)11-18-19-16(21)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11,20H,6,9H2,(H,19,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXZOKDMWBWBQU-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-hydroxybenzylidene)-3-phenylpropanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

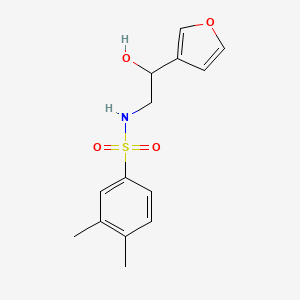

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)
![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)
![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)
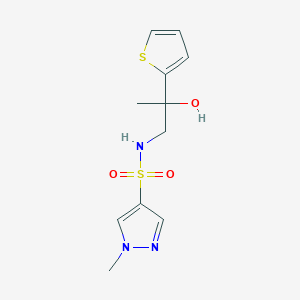
![1-[(2R,3R)-3-Hydroxy-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2543511.png)
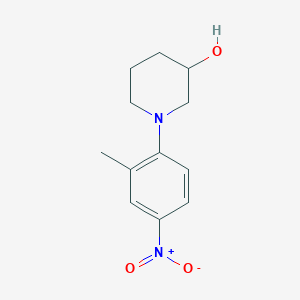
![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)
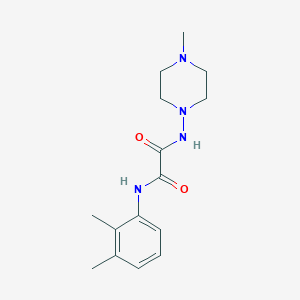
![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)
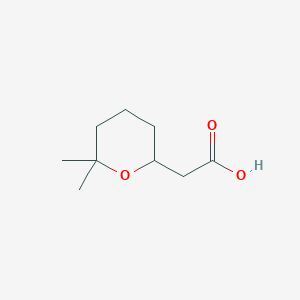
![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)